![molecular formula C13H24Sn B14075519 [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane CAS No. 100692-36-2](/img/structure/B14075519.png)
[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- is a unique organotin compound with the molecular formula C12H22Sn. This compound is characterized by its bicyclic structure, which includes a 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl group attached to a trimethylstannane moiety. Organotin compounds like this one are of significant interest due to their diverse applications in organic synthesis, materials science, and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-ylmethyl halide with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert it into lower oxidation state organotin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds. These products are often used as intermediates in further synthetic applications .
科学研究应用
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
作用机制
The mechanism of action of Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- involves its ability to form stable complexes with various substrates. The trimethylstannane group can interact with nucleophiles, electrophiles, and radicals, facilitating a range of chemical transformations. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring instead of the bicyclic structure.
(1R,6R)-7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl](trimethyl)stannane: A stereoisomer of the compound with similar properties but different spatial arrangement.
Uniqueness
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and selectivity .
属性
CAS 编号 |
100692-36-2 |
|---|---|
分子式 |
C13H24Sn |
分子量 |
299.04 g/mol |
IUPAC 名称 |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methyl-trimethylstannane |
InChI |
InChI=1S/C10H15.3CH3.Sn/c1-7-4-5-8-9(6-7)10(8,2)3;;;;/h6,8-9H,1,4-5H2,2-3H3;3*1H3; |
InChI 键 |
HSMAGWVNFMDBTD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1C=C(CC2)C[Sn](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


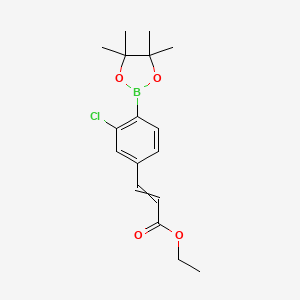
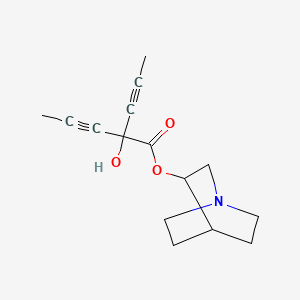
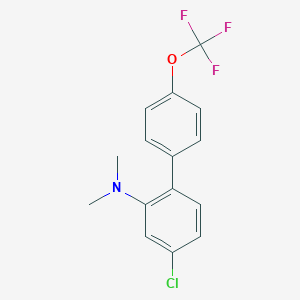
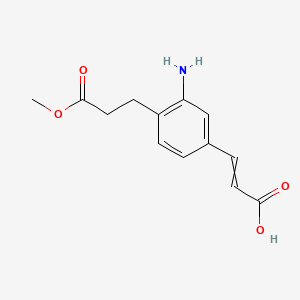
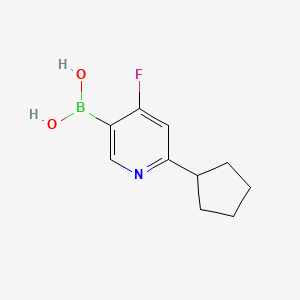
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
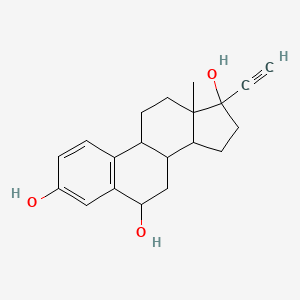

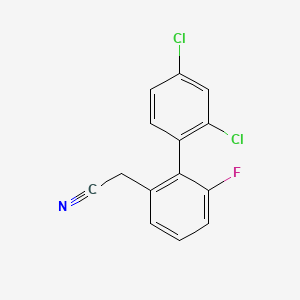
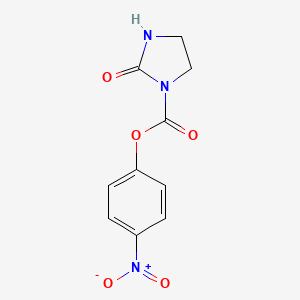
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
